Welcome to the BenchChem Online Store!
molecular formula C7H14O3 B1268179 Methyl 3-hydroxy-2-methylpentanoate CAS No. 60665-94-3

Methyl 3-hydroxy-2-methylpentanoate

Cat. No. B1268179
M. Wt: 146.18 g/mol
InChI Key: DPSANHWICFQPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05411877

Procedure details

A mixture of 7.2 g of methyl 2-methyl-3-hydroxypentanoate, 11.1 g of vinyl laurate, and 4.0 g of Lipase P (trade name, Amano Pharmaceutical Co., Ltd.) was stirred at 35° C. for 5 days. After stopping the reaction, the enzyme was removed by filtration and washed with n-heptane on a filter paper. n-Heptane was distilled away from the filtrate and the residue was subject to vacuum distillation to give 5.6 g of methyl (3S)-2-methyl-3-hydroxypentanoate of the following formula, [α]D20 =+3.8°(C=1.26, CHCl3). ##STR81## In addition, 3.6 g of methyl (3R)-2-methyl-3-dodecanoyloxypentanoate was obtained. αhd D=0.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:7]([OH:10])[CH2:8][CH3:9])[C:3]([O:5][CH3:6])=[O:4].C(OC=C)(=O)CCCCCCCCCCC>>[CH3:1][CH:2]([C@@H:7]([OH:10])[CH2:8][CH3:9])[C:3]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
CC(C(=O)OC)C(CC)O
Name
Quantity
11.1 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
was stirred at 35° C. for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the enzyme was removed by filtration
WASH
Type
WASH
Details
washed with n-heptane on a filter paper
DISTILLATION
Type
DISTILLATION
Details
n-Heptane was distilled away from the filtrate
DISTILLATION
Type
DISTILLATION
Details
the residue was subject to vacuum distillation

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
CC(C(=O)OC)[C@H](CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.